molecular formula C8H14O B12974561 Rel-(3aR,6aR)-octahydropentalen-1-ol

Rel-(3aR,6aR)-octahydropentalen-1-ol

Cat. No.: B12974561
M. Wt: 126.20 g/mol
InChI Key: AOONMBCPMGBOBG-GCJDJSOWSA-N
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Description

Rel-(3aR,6aR)-octahydropentalen-1-ol is a chiral compound with a unique bicyclic structure. It is known for its potential applications in various fields, including chemistry, biology, and medicine. The compound’s structure consists of an octahydropentalene ring system with a hydroxyl group attached, making it an interesting subject for synthetic and mechanistic studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(3aR,6aR)-octahydropentalen-1-ol typically involves stereoselective methods to ensure the correct configuration of the compound. One common approach is the reduction of a suitable precursor, such as a ketone or an ester, using reducing agents like sodium borohydride or lithium aluminum hydride. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as catalytic hydrogenation or enzymatic reduction. These methods offer higher yields and better control over the stereochemistry of the product. The use of chiral catalysts or enzymes can further enhance the selectivity of the reaction .

Chemical Reactions Analysis

Types of Reactions

Rel-(3aR,6aR)-octahydropentalen-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include ketones, aldehydes, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Rel-(3aR,6aR)-octahydropentalen-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of Rel-(3aR,6aR)-octahydropentalen-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Rel-(3aR,6aR)-octahydropentalen-1-ol stands out due to its unique bicyclic structure and the presence of a hydroxyl group, which imparts distinct chemical reactivity and biological activity. Its chiral nature also makes it a valuable compound for studying stereoselective processes and developing chiral drugs .

Properties

Molecular Formula

C8H14O

Molecular Weight

126.20 g/mol

IUPAC Name

(3aR,6aR)-1,2,3,3a,4,5,6,6a-octahydropentalen-1-ol

InChI

InChI=1S/C8H14O/c9-8-5-4-6-2-1-3-7(6)8/h6-9H,1-5H2/t6-,7-,8?/m1/s1

InChI Key

AOONMBCPMGBOBG-GCJDJSOWSA-N

Isomeric SMILES

C1C[C@@H]2CCC([C@@H]2C1)O

Canonical SMILES

C1CC2CCC(C2C1)O

Origin of Product

United States

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